Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate
Description
Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate is a chiral quinoxaline derivative characterized by:
- A bicyclic quinoxaline core with two nitrogen atoms.
- A methyl ester group at the 2-position, enhancing lipophilicity and influencing pharmacokinetics.
- (2S) stereochemistry, which may dictate enantioselective interactions in biological systems .
This compound’s structural complexity makes it a candidate for pharmacological studies, particularly in antimicrobial or cytotoxic applications.
Properties
Molecular Formula |
C11H11BrN2O3 |
|---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
methyl 2-(7-bromo-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O3/c1-17-10(15)5-9-11(16)14-7-3-2-6(12)4-8(7)13-9/h2-4,9,13H,5H2,1H3,(H,14,16) |
InChI Key |
JLPRDUARBMPJMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate typically involves the bromination of a quinoxaline derivative followed by esterification. One common method starts with the bromination of 3-oxo-1,2,3,4-tetrahydroquinoxaline using bromine in an organic solvent such as acetic acid. The resulting brominated intermediate is then reacted with methyl acetate in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors might be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted quinoxaline derivatives.
Reduction: Formation of hydroxylated quinoxaline derivatives.
Oxidation: Formation of quinoxaline derivatives with additional functional groups.
Scientific Research Applications
Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and biological activities of analogs:
Key Differentiators
- Bromine Substitution: The 7-bromo group in the target compound distinguishes it from non-halogenated analogs like ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. Bromine enhances molecular weight (252.27 g/mol for similar brominated compounds) and may improve binding to hydrophobic biological targets .
- Stereochemistry: The (2S) configuration could lead to enantioselective interactions, a feature absent in racemic mixtures like ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate .
- Ester vs.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Estimated at ~294.13 g/mol (based on C₁₁H₁₁BrN₂O₃).
- Solubility : The methyl ester group reduces polarity compared to carboxylic acid derivatives, likely improving lipid solubility.
- Synthetic Routes: Similar to 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, synthesis may involve condensation of o-phenylenediamine with brominated dicarbonyl intermediates .
Research Implications and Gaps
- Biological Activity: While 7-bromo-1H-quinoxalin-2-one exhibits antibacterial properties, the target compound’s ester group may modulate toxicity or bioavailability .
- Crystallographic Data: Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate’s crystal structure (intramolecular N–H⋯O hydrogen bonds) suggests similar packing behavior for the methyl analog .
- Need for Experimental Validation : Direct studies on the target compound’s bioactivity, metabolic stability, and toxicity are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
